molecular formula C22H20N2O3S B11363527 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11363527
M. Wt: 392.5 g/mol
InChI Key: FZAWEKXJOZXXCD-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of thiazole, benzofuran, and methoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The benzofuran moiety is then synthesized and coupled with the thiazole derivative under specific reaction conditions. Catalysts such as anhydrous aluminum chloride and solvents like ethanol or dimethyl sulfoxide are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and benzofuran rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20N2O3S/c1-14-18-5-3-4-6-19(18)27-20(14)21(25)23-12-11-16-13-28-22(24-16)15-7-9-17(26-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,23,25)

InChI Key

FZAWEKXJOZXXCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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